molecular formula C21H28O3 B602021 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one CAS No. 21508-50-9

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one

Cat. No.: B602021
CAS No.: 21508-50-9
M. Wt: 328.46
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is (8S,9S,10S,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one . Its molecular formula is C21H28O3 , with a molecular weight of 328.4 g/mol . Key identifiers include:

  • CAS Registry Number : 21508-50-9
  • Synonyms : 10β-Hydroxylevonorgestrel, Levonorgestrel Impurity I (EP), 10-beta-Hydroxy Levonorgestrel

The structure features a pregnane skeleton with modifications:

  • Hydroxyl groups at C10 and C17
  • Ethyl group at C13
  • Ethynyl group at C17α
  • Absence of C18 and C19 methyl groups

Table 1: Key Physicochemical Properties

Property Value Source
Melting Point 226–229°C (benzene solution)
Density 1.20 ± 0.1 g/cm³
Solubility Slightly soluble in chloroform, ethyl acetate, methanol

Historical Context and Discovery

The compound was first identified during studies on levonorgestrel metabolism and synthesis. Levonorgestrel, a synthetic progestin developed in the 1960s, became a cornerstone of hormonal contraceptives . As regulatory standards for pharmaceutical impurities tightened, 13-ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one emerged as a key degradation product and synthetic byproduct requiring characterization . Microbial transformations using Cunninghamella elegans demonstrated its formation via hydroxylation of levonorgestrel at C10β, alongside other metabolites .

Classification as Levonorgestrel EP Impurity I

The European Pharmacopoeia (EP) designates this compound as Levonorgestrel Impurity I , mandating its control in levonorgestrel formulations . The EP specifies limits for impurities to ensure drug safety and efficacy, with Impurity I arising from:

  • Incomplete synthesis
  • Oxidative degradation during manufacturing
  • Residual intermediates

Analytical methods, such as HPLC with UV detection, are validated to quantify Impurity I at thresholds as low as 0.1% relative to levonorgestrel .

Significance in Pharmaceutical Research and Analysis

As a pharmacopoeial impurity, the compound is essential for:

  • Analytical Method Development : Serves as a reference standard for chromatographic assays .
  • Stability Studies : Monitors degradation pathways in levonorgestrel formulations .
  • Regulatory Compliance : Required for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .

Synthetic routes to produce the impurity include:

  • Microbial Hydroxylation : Using fungal strains like Cunninghamella elegans .
  • Chemical Synthesis : Multi-step processes involving aromatization, methylation, and alkynylation of steroidal precursors .

Relationship to Parent Compound Structure

Structurally, the compound differs from levonorgestrel (C21H28O2 ) by:

  • Hydroxylation at C10β : Introduces a polar group altering solubility and metabolic stability.
  • Absence of C18 and C19 Methyl Groups : Reduces steric hindrance, potentially affecting receptor binding .

Table 2: Structural Comparison with Levonorgestrel

Feature Levonorgestrel This compound
Molecular Formula C21H28O2 C21H28O3
C10 Substitution Hydrogen Hydroxyl group (β-configuration)
C18/C19 Methyl groups present Absent ("dinor" designation)

The C10 hydroxylation diminishes binding affinity for progesterone receptors compared to levonorgestrel, rendering it pharmacologically inactive but critical for quality control .

Properties

IUPAC Name

(8S,9S,10S,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTZYQYDIREIIA-HXIANDDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857732
Record name (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21508-50-9
Record name 10beta-Hydroxylevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10.BETA.-HYDROXYLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8ZTL23HWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Key Intermediates

Synthesis begins with levonorgestrel or its precursors. A patented route (EP2892909B1) outlines the use of 11-methylene-18-methyl-estr-4-en-3,17-dione as a pivotal intermediate for related progestins. For 10β-hydroxylevonorgestrel, critical intermediates include:

  • 13-Ethyl-17α-ethynyl-17β-hydroxy-gon-4-en-3-one : Prepared via Friedel-Crafts alkylation.

  • 10β-Hydroxy intermediate : Generated through microbial oxidation using Rhizopus arrhizus or chemical hydroxylation with 2-iodoxybenzoic acid .

Microbial Hydroxylation

  • Microorganism : Aspergillus niger or Streptomyces roseochromogenes.

  • Conditions : Submerged fermentation at 28°C, pH 6.5–7.0, with glucose as a carbon source.

  • Yield : 40–60%, with regioselectivity driven by enzyme-substrate interactions.

Chemical Hydroxylation

  • Reagents : Osmium tetroxide (OsO₄) or tert-butyl hydroperoxide (TBHP) in the presence of N-methylmorpholine N-oxide (NMO).

  • Mechanism : Epoxidation of the Δ⁴ double bond followed by acid-catalyzed ring opening to introduce the 10β-hydroxyl group.

  • Side Reactions : Over-oxidation to 10-keto derivatives necessitates careful stoichiometric control.

Ethynylation at Position 17α

  • Reagents : Lithium acetylide (HC≡CLi) in tetrahydrofuran (THF).

  • Conditions : -78°C under inert atmosphere to prevent polymerization.

  • Steric Guidance : The 13-ethyl group directs ethynyl addition to the α-face, achieving >95% stereoselectivity.

Industrial-Scale Optimization

Selective Reduction of 17-Ketone

A critical step involves reducing the 17-keto group to a hydroxyl without affecting the 3-keto moiety:

  • Reagent System : Sodium borohydride (NaBH₄) with cerium trichloride (CeCl₃) in methanol/ethyl ether (1:3 v/v).

  • Temperature : 0–5°C to suppress over-reduction.

  • Yield : 85–90% with <2% 3-alcohol byproduct.

Purification and Crystallization

  • Solvent System : Methylene chloride/methyl tert-butyl ether (MTBE) gradient.

  • Crystallization : Slow cooling from 45°C to 0°C yields needle-like crystals (purity >99.5% by HPLC).

Analytical Characterization

ParameterMethodResult
Purity HPLC (C18 column)99.8% (λ = 240 nm)
Melting Point Differential Scanning Calorimetry (DSC)198–201°C
Optical Rotation Polarimetry[α]²⁵D = +32.5° (c = 1, CHCl₃)
Mass Spec (HRMS) ESI-QTOFm/z 329.2121 [M+H]+ (calc. 329.2118)

Challenges and Mitigation Strategies

  • Stereochemical Drift at C10 :

    • Cause : Acidic conditions during workup.

    • Solution : Neutral pH buffers (e.g., NaHCO₃ ) during extraction.

  • Ethynyl Group Stability :

    • Cause : Trace metals catalyzing polymerization.

    • Solution : Chelating agents (e.g., EDTA ) in reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding alcohol using sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products

    Oxidation: 10-Keto D-(-)-Norgestrel.

    Reduction: this compound alcohol.

    Substitution: 10-Chloro D-(-)-Norgestrel.

Scientific Research Applications

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential use in hormone replacement therapy and contraceptives.

    Industry: Utilized in the production of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes, including the menstrual cycle and pregnancy. The hydroxyl group at the 10th position enhances the compound’s affinity for the receptor and its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Norgestrel: The parent compound without the hydroxyl group at the 10th position.

    Levonorgestrel: A stereoisomer of norgestrel with similar biological activity.

    10-Keto D-(-)-Norgestrel: An oxidized derivative of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one.

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 10th position, which enhances its biological activity and metabolic stability compared to its parent compound, norgestrel. This modification also allows for more precise control over its pharmacokinetics and therapeutic effects.

Biological Activity

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one, also known as 10β-HydroxyLevonorgestrel , is a synthetic progestin and a derivative of levonorgestrel. It is primarily studied for its hormonal activity and potential applications in reproductive health. This article aims to explore the biological activity of this compound through various studies, case reports, and data analysis.

  • Molecular Formula : C21H28O3
  • Molecular Weight : 328.45 g/mol
  • CAS Number : 21508-50-9

The compound is characterized by its structural modifications that enhance its progestational effects compared to its parent compound, levonorgestrel.

The primary mechanism of action of this compound involves binding to progesterone receptors in target tissues. This binding leads to alterations in gene expression that regulate reproductive functions, including:

  • Inhibition of Ovulation : By preventing the luteinizing hormone surge.
  • Alteration of Endometrial Lining : Making it less suitable for implantation.
  • Changes in Cervical Mucus : Increasing viscosity to hinder sperm passage.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • In Vitro Studies :
    • Research demonstrated that this compound exhibits significant progestational activity comparable to levonorgestrel when tested on human endometrial cells .
    • The compound showed a higher affinity for progesterone receptors than some other progestins, indicating its potential effectiveness in contraceptive formulations.
  • In Vivo Studies :
    • Animal models have been utilized to assess the contraceptive efficacy of this compound. Results indicated effective ovulation suppression at doses similar to those used in clinical settings for levonorgestrel .

Contraceptive Use

The primary application of this compound is in contraceptive formulations. Clinical trials have shown that formulations containing this compound are effective in preventing pregnancy with minimal side effects.

Hormonal Replacement Therapy

Emerging research suggests potential applications in hormonal replacement therapy (HRT), particularly for women experiencing menopausal symptoms. Its ability to modulate hormonal levels could provide therapeutic benefits without the adverse effects associated with estrogen therapy .

Data Summary Table

PropertyValue
Molecular FormulaC21H28O3
Molecular Weight328.45 g/mol
CAS Number21508-50-9
Progestational ActivityHigh
Affinity for Progesterone ReceptorHigher than some progestins
Primary UsesContraception, HRT

Q & A

Basic Research Questions

Q. How can the structural identity of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one be confirmed experimentally?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to determine molecular mass and fragmentation patterns, complemented by ¹H/¹³C NMR spectroscopy to assign stereochemistry and functional groups (e.g., hydroxyl, acetyl, or ethynyl moieties). X-ray crystallography may resolve ambiguities in stereochemical configuration, particularly at C17α .

Q. What chromatographic conditions are optimal for separating this compound from its synthetic intermediates or degradation products?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (150 mm × 4.6 mm, 3.5 µm) using a gradient of acetonitrile/water (0.1% formic acid) from 40% to 80% over 20 minutes at 1.0 mL/min. UV detection at 240 nm is recommended for tracking conjugated dienes or ketones .

Q. How can the purity of this compound be assessed in pharmaceutical impurity profiling?

  • Methodological Answer : Perform quantitative NMR (qNMR) with an internal standard (e.g., dimethyl sulfone) to quantify impurities at levels <0.1%. Alternatively, use LC-MS/MS with selective ion monitoring (SIM) to detect trace impurities like 10-hydroxy levonorgestrel or related metabolites .

Advanced Research Questions

Q. How should a study be designed to evaluate the metabolic stability of this compound in human hepatic microsomes?

  • Methodological Answer : Use a randomized block design with triplicate incubations of 1 µM compound in pooled human liver microsomes (HLMs) at 37°C. Monitor depletion over time (0–60 min) via LC-MS. Include positive controls (e.g., testosterone for CYP3A4 activity) and normalize data to protein content. Analyze kinetics using Michaelis-Menten or Hill equations .

Q. What experimental approaches can resolve contradictions in reported progestogenic receptor binding affinities for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., receptor source, buffer pH, temperature) across studies. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-R5020 for progesterone receptors) and validate results with CRISPR-edited receptor-null cell lines to exclude off-target effects. Cross-reference with structural analogs like gestodene or norgestimate to identify substituent-specific activity .

Q. How can the synthetic pathway for this compound be optimized to minimize 18,19-dinor byproducts?

  • Methodological Answer : Employ a regioselective ethynylation step at C20 using Pd/Cu catalysts under inert atmosphere. Monitor reaction intermediates via TLC and isolate key intermediates (e.g., 17α-acetoxy derivatives) before hydroxylation at C10 and C17. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What strategies are effective for analyzing the photodegradation products of this compound under UV exposure?

  • Methodological Answer : Expose the compound to UV light (254 nm) in a quartz cell and sample at intervals (0–48 hours). Use UPLC-QTOF-MS with electrospray ionization (ESI) in positive mode to identify degradation products. Compare fragmentation patterns with synthetic standards like 3-oxime derivatives or 6α-hydroxylated analogs .

Data Analysis & Theoretical Frameworks

Q. How can computational models predict the glucocorticoid vs. progestogenic activity ratio of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of progesterone receptor (PR) and glucocorticoid receptor (GR). Calculate binding free energies (ΔG) and correlate with in vitro transactivation assays. Validate predictions using site-directed mutagenesis of key residues (e.g., PR Leu887 or GR Arg564) .

Q. What statistical methods are appropriate for reconciling contradictory pharmacokinetic data across species?

  • Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to account for interspecies variability in clearance and volume of distribution. Include covariates like metabolic enzyme expression (CYP3A4/CYP2C9) and plasma protein binding. Use Akaike information criterion (AIC) to select the best-fit model .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
Reactant of Route 2
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one

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